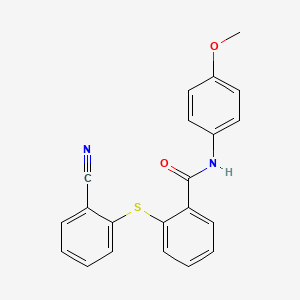
Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate, also known as BNP-1, is an organic compound formed by the condensation of a substituted benzyl amine and a substituted carboxylic acid. It is a highly versatile molecule that has been used in a wide range of scientific research applications, including drug discovery, drug delivery, and biochemistry. BNP-1 is a synthetic compound with a low molecular weight, making it an ideal candidate for a wide variety of laboratory experiments. In
Aplicaciones Científicas De Investigación
Photophysical Properties
Compounds derived from naphthalene-1,8-dicarboxylic acid, including those similar to Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate, have been synthesized and characterized for their spectroscopic properties. These compounds show potential for use in bio-imaging studies and as intermediates for creating new fluorescent bioactive compounds. They exhibit positive solvatochromism and high fluorescence quantum yields in solvents with lower polarities, making them suitable for various photophysical applications (Nicolescu et al., 2020).
Thrombin Inhibition
Piperazide derivatives of 3-amidinophenylalanine, which include structures similar to Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate, have been explored for their potential as thrombin inhibitors. These compounds offer an approach to study structure-function relationships for the inhibition of thrombin and related enzymes, aiming to improve pharmacokinetic properties for therapeutic use (Stürzebecher et al., 1997).
Photochromic Properties
A novel spiro[indoline-naphthaline]oxazine derivative, structurally similar to Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate, exhibits excellent photochromic properties in different solvents. This makes it an interesting candidate for applications that require materials with changeable color properties when exposed to light (Li et al., 2015).
Luminescent Properties and Electron Transfer
Naphthalimide derivatives with piperazine substituents, similar in structure to Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate, have been synthesized and exhibit intriguing luminescent properties. These properties are influenced by factors like pH, and the compounds can undergo photo-induced electron transfer. This makes them suitable for applications in fluorescent probes and sensors (Gan et al., 2003).
Receptor Interaction
Compounds structurally similar to Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate have been investigated for their interaction with specific receptors like the CB1 cannabinoid receptor. These studies contribute to understanding the molecular mechanisms of receptor-ligand interactions and can inform the development of new pharmaceutical agents (Shim et al., 2002).
Fluorescent Anion Chemosensors
Compounds with structures related to Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate have been shown to be effective fluorescent and colorimetric anion chemosensors. This has significant implications in the development of sensitive detection methods for various anions in analytical chemistry (Nayak et al., 2007).
Propiedades
IUPAC Name |
benzyl 3-naphthalen-2-ylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-22(26-16-17-6-2-1-3-7-17)24-13-12-23-21(15-24)20-11-10-18-8-4-5-9-19(18)14-20/h1-11,14,21,23H,12-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPWXMLNFIRAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC3=CC=CC=C3C=C2)C(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-tert-butyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2664186.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2664187.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2664189.png)
![Pyrimidine, 2-[(difluoromethyl)thio]-](/img/structure/B2664192.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2664194.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide;hydrochloride](/img/structure/B2664195.png)


![5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B2664200.png)

![2-(2-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2664202.png)
![N-(2,6-dimethylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide](/img/structure/B2664207.png)
